Quaternary Alpha-Carbon Architecture Confers Metabolic Resistance Relative to Secondary Amine Regioisomer
The target compound contains a quaternary alpha-carbon (Cα tetrasubstituted: NH₂, COOH, cyclopropyl, CH₂-pyrazole), a hallmark of non-proteinogenic alpha,alpha-disubstituted amino acids. This motif is well-established in the peptide mimetic literature to confer resistance to enzymatic hydrolysis by alpha-chymotrypsin and other serine proteases, which require an abstractable Cα proton for catalytic cleavage [1]. The direct regioisomer 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS 1248261-18-8) bears a secondary amine at Cα and retains a Cα proton, rendering it theoretically susceptible to proteolytic degradation pathways. Although direct comparative metabolic half-life data for these two specific compounds is not publicly available, the structural basis for differential stability is unambiguous and is generalizable across alpha,alpha-disubstituted vs. alpha-monosubstituted amino acid chemotypes .
| Evidence Dimension | Proteolytic susceptibility (structural determinant) |
|---|---|
| Target Compound Data | Quaternary Cα (no Cα proton); predicted protease-resistant |
| Comparator Or Baseline | 2-(Cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS 1248261-18-8): secondary Cα (Cα proton present); predicted protease-susceptible |
| Quantified Difference | Structural binary: quaternary vs. secondary Cα; quantitative stability data not available |
| Conditions | Alpha-chymotrypsin and serine protease substrate specificity models (literature precedent) |
Why This Matters
For applications requiring prolonged incubation in biological matrices (e.g., cell-based assays, in vivo PK studies), the quaternary Cα of the target compound provides a structural basis for extended half-life that the secondary amine regioisomer cannot guarantee.
- [1] Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Cα-tetrasubstitution). Biopolymers (Peptide Science), 60(6), 396-419. View Source
